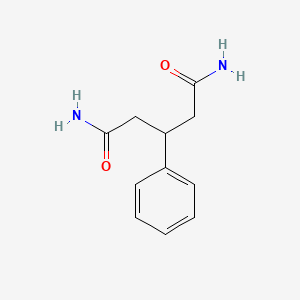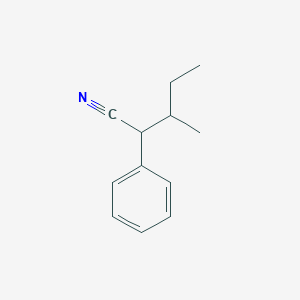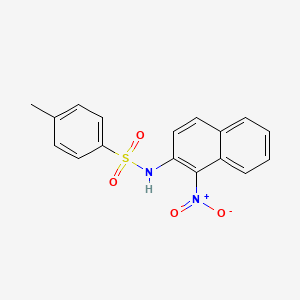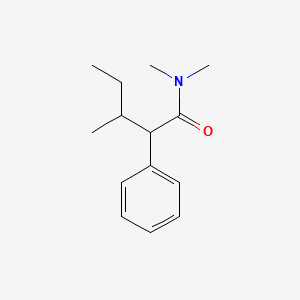
2-Methyl-5,6,7,8-tetrahydro-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-5,6,7,8-TETRAHYDROCHROMONE is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.206 g/mol It is a derivative of chromone, a bicyclic compound consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5,6,7,8-TETRAHYDROCHROMONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-methylphenol and ethyl acetoacetate as starting materials. The reaction proceeds through an aldol condensation followed by cyclization to form the chromone structure .
Industrial Production Methods
Industrial production of 2-METHYL-5,6,7,8-TETRAHYDROCHROMONE may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5,6,7,8-TETRAHYDROCHROMONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromone to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydrochromones, and various substituted chromones, depending on the reagents and conditions used .
Scientific Research Applications
2-METHYL-5,6,7,8-TETRAHYDROCHROMONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-METHYL-5,6,7,8-TETRAHYDROCHROMONE involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways. These interactions contribute to its observed biological effects, such as anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
2-METHYL-5,6,7,8-TETRAHYDROCHROMONE: A chromone derivative with a similar structure but different functional groups.
5,6,7,8-TETRAHYDRO-2-METHYLCHROMONE: Another chromone derivative with slight variations in the molecular structure.
Uniqueness
2-METHYL-5,6,7,8-TETRAHYDROCHROMONE is unique due to its specific substitution pattern and the resulting chemical properties.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C10H12O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h6H,2-5H2,1H3 |
InChI Key |
YZYTUKCUCAZYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11957745.png)


![2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B11957778.png)







